molecular formula C17H15N B8746089 2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole CAS No. 224581-87-7

2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole

Cat. No. B8746089
CAS RN: 224581-87-7
M. Wt: 233.31 g/mol
InChI Key: DKRFOVJORIFNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole is a useful research compound. Its molecular formula is C17H15N and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

224581-87-7

Product Name

2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

2,5-dimethyl-6H-indeno[2,1-b]indole

InChI

InChI=1S/C17H15N/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2/h3-9H,10H2,1-2H3

InChI Key

DKRFOVJORIFNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 g of NaOH, 60 ml of water, 60 ml of benzene, 0.3 g of trimethyl-cethyl-ammonium bromide, 19.3(0.088 mol) of 2-methyl-5,6-dihydroindeno[2,1-b]indole, prepared in Example 8-bis, and 7.5 ml (0.12 mol) of CH3I were placed in a bulb. The resulting two-phase system was stirred for 2 hours at room temperature and then 10 minutes at reflux. Then the reaction mixture cooled to room temperature and filtered. The obtained precipitate was washed twice with ethanol and finally dried, thus obtaining 18 g of N-methyl-2-methyl-5,6-dihydroindeno[2,1-b]indole (yield=88%).
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
trimethyl-cethyl-ammonium bromide
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
19.3
Quantity
0.088 mol
Type
reactant
Reaction Step One
Name
2-methyl-5,6-dihydroindeno[2,1-b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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